molecular formula C17H14ClN3O2S B2663792 2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide CAS No. 946340-87-0

2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Cat. No. B2663792
CAS RN: 946340-87-0
M. Wt: 359.83
InChI Key: ORKVGTOAOLULGU-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is commonly referred to as compound 1 and has shown promising results in various scientific studies.

Scientific Research Applications

Synthesis and Molecular Docking

A series of novel pyridine and fused pyridine derivatives, including compounds structurally related to 2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide, have been synthesized. These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies, suggesting potential applications in drug development. Additionally, the synthesized compounds exhibited antimicrobial and antioxidant activities, highlighting their potential for further pharmacological exploration (Flefel et al., 2018).

Novel Pyridazinones Synthesis

Another research focus has been on the synthesis of 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones from benzil monohydrazones, leading to the creation of new compounds with potential applications in chemical synthesis and drug design. These studies highlight the versatility of pyridazine derivatives in generating novel compounds, although the synthesized heterocyclic compounds showed almost negative antimicrobial activities, indicating the need for further modification to enhance their biological properties (Alonazy et al., 2009).

Antimicrobial Evaluation of Thienopyrimidine Derivatives

The synthesis of new thienopyrimidine derivatives has been explored, with some derivatives exhibiting pronounced antimicrobial activity. This research underscores the therapeutic potential of thienopyrimidine compounds in developing new antimicrobial agents, suggesting that structural analogs of 2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide could also be investigated for similar biological activities (Bhuiyan et al., 2006).

Application in Heterocyclic Synthesis

Research into the synthesis of heterocyclic compounds using thiophenylhydrazonoacetates has demonstrated the potential of these processes in creating diverse heterocyclic structures. This work contributes to the broader field of heterocyclic chemistry, offering insights into novel synthetic routes that could be applied to the synthesis of compounds related to 2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide (Mohareb et al., 2004).

properties

IUPAC Name

2-chloro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c18-13-5-2-1-4-12(13)17(23)19-9-10-21-16(22)8-7-14(20-21)15-6-3-11-24-15/h1-8,11H,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKVGTOAOLULGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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